4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one
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Overview
Description
4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a phthalazinone core substituted with a chlorohydroxyphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the phthalazinone core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-chlorobenzophenone: Shares the chlorohydroxyphenyl group but differs in the core structure.
(5-Chloro-2-hydroxyphenyl)boronic acid: Contains the same chlorohydroxyphenyl group but has a boronic acid functional group instead of the phthalazinone core.
Uniqueness
4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one is unique due to its phthalazinone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
401607-13-4 |
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Molecular Formula |
C20H13ClN2O2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-(5-chloro-2-hydroxyphenyl)-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C20H13ClN2O2/c21-13-10-11-18(24)17(12-13)19-15-8-4-5-9-16(15)20(25)23(22-19)14-6-2-1-3-7-14/h1-12,24H |
InChI Key |
CCAUCFUPUIFUSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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